4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS3/c1-22(2)11-6-4-10(5-7-11)16(23)21-17-19-12-8-9-13-15(14(12)25-17)26-18(20-13)24-3/h4-9H,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPPRYINHOGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide typically involves multi-step reactions. One common method includes the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, which provides excellent yields (90-97%) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust and sustainable catalysts, such as vanadium oxide on fluorapatite, ensures high efficiency and eco-friendliness. The reaction conditions are optimized to achieve maximum yield and purity, with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nitrating mixtures are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide exhibit significant anticancer properties. For example, a study highlighted the synthesis of thiazolo[4,5-c]pyridazine derivatives which showed promising results against various cancer cell lines. The mechanism involved cyclocondensation reactions that enhanced the anticancer efficacy of the derivatives .
Antimicrobial Properties
The compound's derivatives have been explored for their antimicrobial activities. Benzothiazole derivatives have shown effectiveness against a range of bacterial and fungal strains. In vitro studies indicated that certain modifications to the benzothiazole structure could enhance antimicrobial potency .
Anti-inflammatory Effects
Research into related compounds has revealed anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The incorporation of thiazole and benzothiazole units has been linked to enhanced anti-inflammatory activity through modulation of inflammatory pathways .
Antiviral Activity
Recent studies have explored the antiviral potential of benzothiazole derivatives against various viruses. Compounds structurally related to This compound have shown promising results in inhibiting viral replication in vitro .
Case Study 1: Anticancer Efficacy
In a study involving the synthesis of thiazolo[4,5-c]pyridazine derivatives, researchers evaluated their anticancer effects on pancreatic cancer cells. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | Pancreatic |
| Compound B | 10 | Breast |
| Compound C | 5 | Lung |
Case Study 2: Antimicrobial Activity
A series of benzothiazole derivatives were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The modifications in the side chains significantly influenced their efficacy .
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Compound D | 20 | S. aureus |
| Compound E | 18 | E. coli |
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as tumor growth inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from published literature, focusing on synthesis, spectral data, and substituent effects.
Spectral and Structural Analysis
Substituent Effects
- Methylsulfanyl vs. Methoxy : ’s 3,5-dimethoxy analog shares the thiazolo-benzothiazol core but differs in substituent electronics. The methylsulfanyl group in the target compound may offer better lipophilicity (higher logP) compared to methoxy groups .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis is likely more complex than triazole-thiones due to the fused heterocycle, requiring stringent reaction conditions (e.g., anhydrous solvents, elevated temperatures) .
- Bioactivity Predictions: The dimethylamino group may enhance CNS penetration compared to sulfonyl or halogenated analogs, while the methylsulfanyl group could modulate metabolic stability .
Biological Activity
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Two fused thiazole rings .
- A benzothiazole ring .
- A methyl sulfanyl group .
Its molecular formula is with a molecular weight of approximately 368.5 g/mol. The InChI for this compound is:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds related to thiazole and benzothiazole derivatives. For instance, compounds with similar structures have shown activity against various microorganisms:
| Compound | Microorganism | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | Moderate |
| 2 | Candida albicans | Strong |
| 3 | Escherichia coli | Weak |
In particular, related thiazole derivatives have demonstrated significant antifungal activity against clinical isolates of Cryptococcus neoformans with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL .
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. A structure–activity relationship (SAR) analysis indicated that modifications in the side chains of thiazole derivatives can enhance their potency against various cancer cell lines. For example, a related compound exhibited potent activity against Mia PaCa-2 and PANC-1 cell lines .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the benzothiazole and thiazole rings suggests potential enzyme inhibition or receptor modulation as possible mechanisms.
Study on Antitumor Effects
In a study evaluating the antitumor effects of thiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated that modifications in the thiazole structure significantly affected cytotoxicity levels. Compounds with additional electron-withdrawing groups showed increased antitumor activity compared to their counterparts lacking such substitutions .
Antimicrobial Efficacy Assessment
A recent assessment of antimicrobial properties involved testing various thiazole derivatives against Candida albicans and Staphylococcus aureus. The results indicated that certain structural modifications led to enhanced antimicrobial activity. The study concluded that compounds with a methyl sulfanyl group exhibited better performance than those without it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
